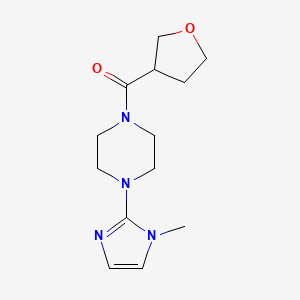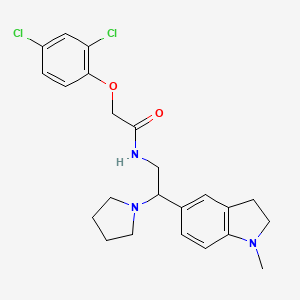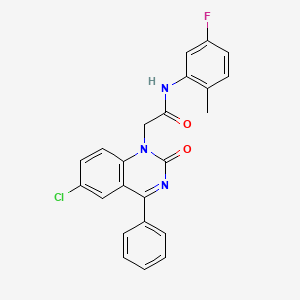![molecular formula C24H20N4O4 B2877889 N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide CAS No. 956784-03-5](/img/structure/B2877889.png)
N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl and phenyl groups, and the attachment of the nitrobenzamide group. Unfortunately, specific synthesis methods for this exact compound are not available in the literature .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a pyrazole ring, a nitro group, and a benzamide group. Unfortunately, specific structural data for this exact compound is not available in the literature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocycles containing nitrogen, such as pyrazoles, are significant in synthetic chemistry due to their wide range of prospective medicinal applications. The compound Z57012289, which contains a pyrazole moiety, can be utilized in the synthesis of various heterocyclic compounds that display significant biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in pharmaceutical research and development .
Development of Secondary Amines
Secondary amines are crucial intermediates in the synthesis of active pharmaceutical ingredients, dyes, and fine chemicals. Z57012289 can undergo reductive amination processes to form secondary amines, which are key constituents in many biologically active molecules and pharmaceuticals such as antidepressants and agrochemicals .
Selective Hydrolysis Studies
The methoxy groups present in Z57012289 can be of interest in studies involving selective hydrolysis of esters. Research exploring the selective hydrolysis of methanesulfonate esters illustrates the potential of compounds like Z57012289 in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions.
Quantum Computational Chemistry
Z57012289 can be used in quantum computational investigations to study its synthesis, experimental and theoretical vibrational analysis. Such studies contribute to the understanding of the compound’s electronic structure and its potential interactions with other molecules, which is essential for drug design and material science .
Crystallography and Structural Analysis
The molecular structure of Z57012289 can be analyzed using techniques like X-ray crystallography to determine its crystal system and intermolecular interactions. This information is vital for understanding the compound’s stability and reactivity, which can influence its applications in material science and pharmaceuticals .
Biological Activity and Drug Design
Compounds with the pyrazole structure, such as Z57012289, are known for their biological activity. They can be used as a starting point for the design and development of new drugs with potential therapeutic applications. The nitrobenzamide moiety of Z57012289 can also be modified to enhance its biological activity and specificity towards certain biological targets .
Mechanism of Action
Target of Action
The primary target of Z57012289 is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a transporter enzyme that plays a crucial role in the synthesis of cell walls in Mycobacterium tuberculosis . It is required for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of cell walls .
Mode of Action
Z57012289 interacts with its target, MmpL3, by inhibiting its function . This inhibition disrupts the synthesis of the mycobacterial cell wall, thereby affecting the survival and reproduction of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption leads to downstream effects that include the impairment of bacterial growth and survival .
Result of Action
The result of Z57012289’s action is the inhibition of Mycobacterium tuberculosis growth and survival . By inhibiting MmpL3 and disrupting cell wall synthesis, Z57012289 hampers the bacteria’s ability to proliferate and survive .
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-32-22-13-9-17(10-14-22)23-19(16-27(26-23)20-5-3-2-4-6-20)15-25-24(29)18-7-11-21(12-8-18)28(30)31/h2-14,16H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHXLKSVUXFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
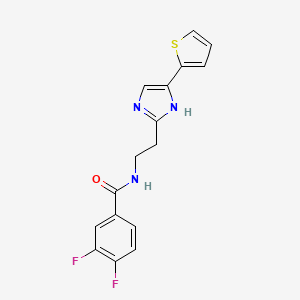
![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
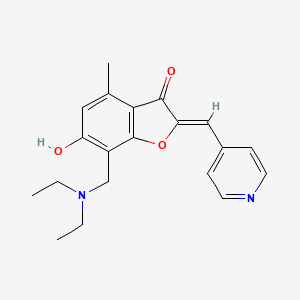
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)

